4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 128277-24-7
VCID: VC21181218
InChI: InChI=1S/C15H12ClN3S/c16-13-12-10-5-1-2-6-11(10)20-15(12)19-14(18-13)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2
SMILES: C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4
Molecular Formula: C15H12ClN3S
Molecular Weight: 301.8 g/mol

4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS No.: 128277-24-7

Cat. No.: VC21181218

Molecular Formula: C15H12ClN3S

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine - 128277-24-7

Specification

CAS No. 128277-24-7
Molecular Formula C15H12ClN3S
Molecular Weight 301.8 g/mol
IUPAC Name 4-chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C15H12ClN3S/c16-13-12-10-5-1-2-6-11(10)20-15(12)19-14(18-13)9-4-3-7-17-8-9/h3-4,7-8H,1-2,5-6H2
Standard InChI Key ISKGKMVCOYALTM-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CN=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator